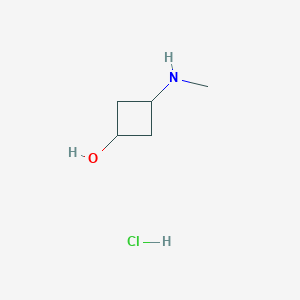

trans-3-(Methylamino)cyclobutanol hydrochloride

描述

Historical development and structural significance

The development of this compound as a synthetic target emerged from the broader historical context of cyclobutane chemistry, which has fascinated chemists for over a century due to the inherent strain and unique properties of four-membered carbocycles. Cyclobutane itself was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene in the presence of nickel, marking the beginning of systematic investigations into this highly strained ring system. The structural significance of cyclobutane derivatives became increasingly apparent as researchers recognized their potential as conformationally restricted scaffolds and their distinctive nonplanarity, which enables them to serve as valuable components in biological systems.

The specific development of functionalized cyclobutanols gained momentum in recent decades as synthetic methodologists sought to exploit the unique reactivity of strained four-membered rings. Research has demonstrated that cyclobutanols can serve as precursors for synthesizing various cyclobutane derivatives while maintaining the integrity of the strained ring system. The incorporation of amino functionality into cyclobutanol frameworks represents a sophisticated approach to creating multifunctional building blocks that combine the structural advantages of cyclobutanes with the reactivity and hydrogen-bonding capabilities of amino groups. This dual functionality has proven particularly valuable in medicinal chemistry applications where both conformational restriction and specific molecular interactions are desired.

The structural significance of this compound extends beyond its individual molecular features to encompass its role as a representative example of how modern synthetic chemistry can access previously challenging molecular architectures. The compound demonstrates the successful incorporation of multiple functional groups into a highly strained carbocyclic framework, showcasing the advances in synthetic methodology that have made such molecules accessible for research and application purposes.

Systematic nomenclature and classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex cyclic compounds with multiple functional groups. The complete IUPAC name for this compound is (1r,3r)-3-(methylamino)cyclobutan-1-ol hydrochloride, which precisely describes the stereochemical configuration and substitution pattern. This nomenclature system clearly indicates the relative stereochemistry through the (1r,3r) designation, specifying that the hydroxyl and methylamino substituents occupy trans positions on the cyclobutane ring.

The classification of this compound encompasses multiple categories within organic chemistry taxonomy. Primarily, it belongs to the class of cyclobutanols due to the presence of a hydroxyl group attached to the cyclobutane ring. Additionally, it can be classified as an aminomethyl derivative owing to the methylamino functional group. The hydrochloride salt form places it within the broader category of hydrochloride salts, which are commonly employed to enhance the stability and solubility properties of organic bases in pharmaceutical and research applications.

The systematic classification also extends to its role as a building block in organic synthesis. The compound is specifically categorized within protein degrader building blocks, indicating its potential utility in the development of targeted protein degradation technologies. This classification reflects the growing recognition of cyclobutane-containing molecules as valuable scaffolds for creating complex bioactive compounds. The presence of both amino and hydroxyl functional groups makes this compound particularly versatile as a synthetic intermediate, capable of participating in a wide range of chemical transformations while maintaining the structural integrity of the cyclobutane core.

Stereochemical configuration and spatial arrangement

The stereochemical configuration of this compound represents a critical aspect of its molecular identity and influences its chemical behavior and potential biological activity. The trans designation indicates that the hydroxyl group at position 1 and the methylamino group at position 3 are oriented on opposite faces of the cyclobutane ring, creating a specific three-dimensional arrangement that distinguishes it from its cis isomer. This stereochemical relationship is formally described by the (1r,3r) configuration in the IUPAC nomenclature, where the lowercase 'r' indicates the relative configuration of the substituents.

The spatial arrangement of this compound is fundamentally influenced by the inherent puckered conformation of the cyclobutane ring system. Cyclobutane adopts a folded or "butterfly" conformation rather than a planar structure, with one carbon atom making approximately a 25-degree angle with the plane formed by the other three carbons. This puckering reduces some of the eclipsing interactions that would otherwise destabilize a planar four-membered ring, while simultaneously creating distinct axial and equatorial-like positions for substituents.

In the context of the trans-3-(Methylamino)cyclobutanol structure, the spatial arrangement creates specific steric and electronic environments that influence the compound's reactivity patterns. The trans configuration minimizes steric interactions between the bulky substituents while maximizing the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. This spatial arrangement has been shown through computational and experimental studies to influence the conformational preferences and chemical reactivity of cyclobutanol derivatives.

| Stereochemical Parameter | Description | Significance |

|---|---|---|

| Configuration | (1r,3r) trans | Minimizes steric hindrance |

| Ring Conformation | Puckered butterfly | Reduces eclipsing interactions |

| Substituent Orientation | Opposite faces | Enables specific reactivity patterns |

| Molecular Geometry | Non-planar | Creates distinct binding sites |

The three-dimensional structure of this compound has been confirmed through various analytical techniques, with the spatial arrangement playing a crucial role in determining its chemical and physical properties. The trans configuration influences the compound's ability to participate in specific chemical reactions and affects its interaction with biological targets when employed in medicinal chemistry applications.

Position within cyclobutane chemistry research

This compound occupies a significant position within the broader landscape of cyclobutane chemistry research, representing both a valuable synthetic target and a useful building block for further molecular elaboration. The compound exemplifies the current trends in cyclobutane chemistry that emphasize the development of functionalized derivatives capable of serving multiple roles in synthetic and medicinal chemistry applications. Current research in cyclobutane chemistry has increasingly focused on the unique properties of these strained ring systems, particularly their ability to serve as conformationally restricted scaffolds in drug discovery.

The position of this compound within cyclobutane research is particularly notable in the context of recent advances in carbon-hydrogen functionalization methodologies. Studies have demonstrated that cyclobutane carbon-hydrogen bonds exhibit enhanced reactivity compared to their unstrained counterparts, presumably due to increased steric exposure and possible hyperconjugative effects in the strained ring system. This enhanced reactivity makes functionalized cyclobutanols like this compound valuable substrates for developing new synthetic methodologies and accessing complex molecular architectures.

Research trends in cyclobutane chemistry have highlighted several key areas where compounds like this compound contribute significantly to advancing the field. These include the development of strain-release reagents, the synthesis of bioactive natural products containing cyclobutane motifs, and the creation of novel pharmaceutical scaffolds. The dual functionality present in this compound, combining both amino and hydroxyl groups with the cyclobutane core, positions it at the intersection of multiple research directions within the field.

Contemporary research has also emphasized the importance of stereochemical control in cyclobutane synthesis and functionalization. The availability of this compound as a well-defined stereoisomer provides researchers with a valuable tool for investigating structure-activity relationships and developing enantioselective synthetic methods. The compound serves as both a starting material for further synthetic elaboration and as a model system for understanding the fundamental chemistry of functionalized cyclobutanes.

The research significance of this compound extends to its potential applications in medicinal chemistry, where cyclobutane-containing molecules have shown promise as drug candidates due to their unique structural properties. Studies have demonstrated that cyclobutanes can improve multiple pharmacological factors including metabolic stability, conformational restriction, and the ability to fill hydrophobic pockets in biological targets. The specific combination of functional groups in this compound makes it particularly valuable as a building block for creating more complex bioactive molecules that leverage these advantageous properties of the cyclobutane scaffold.

属性

IUPAC Name |

3-(methylamino)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMIPSOYGGVHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-99-3, 1408075-73-9 | |

| Record name | 3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Stepwise Synthetic Procedure

| Step | Description | Reagents and Conditions | Yield and Purity |

|---|---|---|---|

| 1. Mitsunobu Reaction | Conversion of cis-3-dibenzyl cyclobutanol to trans-3-dibenzyl amino butyl carboxylate salt | - Reagents: cis-3-dibenzyl cyclobutanol, triphenylphosphine (1.6-2.3 eq), carboxylic acid (1.01-1.3 eq), condensing agent (1.6-2.3 eq) - Solvent: tetrahydrofuran (THF, 5-12 volumes) - Temperature: 0-10 °C under nitrogen - Time: 30-60 min |

Salt isolated by filtration after acidification with HCl in methanol |

| 2. Alkaline Hydrolysis | Hydrolysis of the carboxylate salt to trans-3-dibenzyl cyclobutanol | - Reagents: sodium hydroxide or potassium hydroxide - Solvent: THF and water - Conditions: reflux for 3 hours |

Yield: ~92% Product isolated by extraction and crystallization |

| 3. Catalytic Hydrogenation (Debenzylation) | Removal of benzyl protecting groups to yield trans-3-aminocyclobutanol | - Catalyst: 10% palladium hydroxide - Solvent: methanol - Conditions: hydrogen pressure 1.0-1.2 MPa, 30-45 °C, 24 hours |

Yield: ~90% Purity (GC): 99.5% |

This method achieves an overall yield exceeding 70%, with high chemical purity and a relatively short synthetic route, making it suitable for scale-up and industrial production.

Adaptation for Methylamino Substitution

While the above patent focuses on the amino derivative, methylation of the amino group can be introduced either:

- Pre-synthesis : Starting from methylated amine precursors such as N-methylated dibenzyl cyclobutanol derivatives, or

- Post-synthesis : Methylation of the free amine after debenzylation using methylating agents under controlled conditions.

Commercially available this compound is often synthesized via such routes, although exact methylation steps require careful optimization to avoid over-alkylation or side reactions.

Alternative Synthetic Insights and Catalytic Approaches

Recent research (e.g., Spohr et al., 2023) on cyclobutanol derivatives highlights the utility of:

- Iridium-catalyzed photosensitized intramolecular [2+2] cycloadditions for constructing cyclobutanol rings with high regio- and stereocontrol.

- Use of SnCl2-promoted condensation and palladium(0)-catalyzed coupling for assembling complex cyclobutanol frameworks.

While these advanced methods are more focused on complex natural product analogs, they provide conceptual routes that could be adapted for the preparation of trans-3-(Methylamino)cyclobutanol derivatives with tailored stereochemistry and functionalization.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Mitsunobu + Hydrolysis + Hydrogenation (Patent CN112608243A) | Mitsunobu reaction, alkaline hydrolysis, catalytic hydrogenation | Triphenylphosphine, carboxylic acid, NaOH/KOH, Pd(OH)2 catalyst | 0-10 °C (Mitsunobu), reflux (hydrolysis), 1.0-1.2 MPa H2, 30-45 °C (hydrogenation) | >70 overall | High purity, scalable, industrially viable |

| Iridium-Catalyzed Photocycloaddition (Research) | Intramolecular [2+2] cycloaddition, Pd-catalyzed coupling | Iridium catalyst, SnCl2, Pd(0) | Photochemical, mild conditions | Not specified | Advanced method for complex cyclobutanol synthesis |

Research Findings and Analytical Data

- The Mitsunobu-based synthesis route yields products with >99% GC purity, indicating excellent control over stereochemistry and minimal side products.

- Hydrolysis under alkaline reflux efficiently removes protective groups without racemization or degradation.

- Catalytic hydrogenation using palladium hydroxide under mild hydrogen pressure cleanly removes benzyl groups, preserving the trans stereochemistry.

- The overall process is noted for its safety improvements and facile purification steps compared to older methods.

化学反应分析

Types of Reactions:

Oxidation: trans-3-(Methylamino)cyclobutanol hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding various amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted cyclobutanol derivatives.

科学研究应用

Medicinal Chemistry

Trans-3-(Methylamino)cyclobutanol hydrochloride has shown potential as a selective antagonist of the G protein-coupled receptor 6 (GPR6). This receptor is involved in various neurological processes, making the compound a candidate for treating neurodegenerative diseases such as Parkinson's disease. Its ability to modulate neurotransmitter release positions it as a valuable tool in pharmacological studies aimed at understanding and potentially mitigating these disorders .

Biological Research

In biological contexts, this compound is investigated for its interactions with enzymes and receptors. It can be utilized in enzyme kinetics studies and receptor binding assays, providing insights into its biological activity and mechanisms of action. Preliminary studies indicate that it may influence cellular signaling pathways, which could lead to significant therapeutic applications .

Industrial Applications

The compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique cyclobutane structure allows for diverse chemical transformations, making it valuable in the production of agrochemicals and other industrial products .

Case Studies and Research Findings

- Antiviral Activity : Some analogs of cyclobutane derivatives have demonstrated antiviral properties against viruses like HIV and Ebola. While specific data on this compound is limited, ongoing research may reveal similar potentials .

- GPR6 Antagonism : Studies have shown that this compound can effectively antagonize GPR6, influencing downstream signaling pathways critical for neurological function. This property highlights its potential in developing treatments for neurodegenerative conditions .

作用机制

The mechanism of action of trans-3-(Methylamino)cyclobutanol hydrochloride involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutanol ring provides a rigid framework that can affect the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

trans-3-Amino-3-methylcyclobutanol Hydrochloride (CAS: 1403766-99-3)

- Molecular Formula: C₅H₁₂ClNO (identical to the target compound) .

- Key Differences: The amino group is directly attached to the cyclobutane ring without a methyl substituent on the nitrogen.

- Synthesis: Prepared via catalytic ring expansions of cyclobutanols using bulky phosphoric acids or silver phosphate catalysts, achieving yields of 51–98% .

- Applications : Used in spirocyclic compound synthesis for drug discovery .

trans-3-(Aminomethyl)cyclobutanol Hydrochloride (CAS: 1404365-04-3)

- Molecular Formula: C₅H₁₂ClNO .

- Key Differences: The aminomethyl group (-CH₂NH₂) replaces the methylamino group (-NHCH₃), altering polarity and metabolic stability.

- Synthesis: Reacted with sodium hydride in DMF or potassium carbonate in butanol, yielding 4–61% depending on conditions .

- Applications : Intermediate for imidazo[1,2-b]pyridazine derivatives, targeting kinase inhibitors .

cis-3-Hydroxy-3-methylcyclobutylamine Hydrochloride (CAS: 1523606-23-6)

- Molecular Formula: C₅H₁₂ClNO .

- Key Differences : Cis-configuration of hydroxyl and methyl groups on the cyclobutane ring, leading to distinct spatial interactions.

- Synthesis: Not explicitly detailed in evidence but likely involves stereoselective reduction or ring-opening strategies.

- Applications : Explored in chiral auxiliaries or prodrug designs due to its rigid cis-structure .

Physicochemical Properties

生物活性

trans-3-(Methylamino)cyclobutanol hydrochloride is a cyclobutane derivative that has garnered attention in the field of medicinal chemistry due to its unique biological activity, particularly as a selective antagonist of the G protein-coupled receptor 6 (GPR6). This receptor is implicated in various neurological processes, making the compound a potential candidate for therapeutic applications in neurodegenerative diseases and disorders related to neurotransmission.

The primary mechanism of action of this compound involves its interaction with GPR6. By acting as an antagonist, it inhibits the receptor's activity, which can lead to alterations in downstream signaling pathways associated with neurotransmitter release and neuronal signaling. This modulation may have implications for conditions such as Parkinson's disease and other neurodegenerative disorders, where GPR6 plays a critical role in maintaining neuronal health and function.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| GPR6 Antagonism | Selectively inhibits GPR6, impacting neurotransmitter signaling pathways. |

| Potential Therapeutic Uses | Investigated for applications in treating neurodegenerative diseases like Parkinson's disease. |

| Interaction with Enzymes | May bind to specific enzymes, altering their activity and leading to various biological effects. |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antagonistic Effects on GPR6 : Research indicates that this compound effectively inhibits GPR6 receptor activity, suggesting a potential role in modulating neurotransmitter release.

- Neuroprotective Potential : The inhibition of GPR6 may lead to protective effects in neuronal cells, making it a candidate for further exploration in neuroprotection strategies.

- Pharmacological Profile : Ongoing studies aim to elucidate the full pharmacological profile of this compound, including its interaction with other receptors and potential side effects.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Neurodegeneration : A study examined the effects of this compound on neuronal cultures exposed to neurotoxic agents. Results indicated that treatment with this compound reduced cell death and improved neuronal survival compared to controls, supporting its neuroprotective properties.

- Behavioral Studies : In animal models, administration of this compound demonstrated improvements in motor function and coordination, potentially linked to its action on GPR6 and subsequent modulation of dopaminergic signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | GPR6 Activity | Therapeutic Potential |

|---|---|---|

| This compound | Antagonist | Neurodegenerative diseases |

| trans-3-Amino-1-methylcyclobutanol hydrochloride | Weak antagonist | Limited applications |

| Cyclobutanol derivatives | Varies | Diverse applications in research |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for trans-3-(Methylamino)cyclobutanol hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclobutane ring formation followed by functionalization. For example, tert-butyl carbamates (e.g., tert-butyl N-(3-oxocyclobutyl)methyl carbamate) are used as intermediates, with subsequent reduction and methylation steps. Optimization includes adjusting reaction temperature (e.g., 0–25°C for cyclization), solvent polarity (e.g., THF or DCM), and stoichiometry of reagents like NaBH4 for stereochemical control .

- Challenges : Steric hindrance in the cyclobutane ring may lead to byproducts; monitoring via TLC or HPLC is critical .

Q. How is the stereochemical configuration (trans vs. cis) of 3-(Methylamino)cyclobutanol hydrochloride confirmed?

- Methodology : Use NMR (e.g., H-NMR coupling constants to distinguish axial/equatorial substituents) and X-ray crystallography for unambiguous confirmation. For instance, trans isomers exhibit distinct NOE correlations compared to cis analogs .

- Validation : Comparative analysis with reference standards (e.g., CAS 1523606-23-6 for cis isomers) ensures accuracy .

Q. What analytical methods are recommended for assessing purity and quantifying this compound?

- Methodology :

- HPLC : Use a C18 column with UV detection at 210–220 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient .

- Titration : Non-aqueous titration with perchloric acid for hydrochloride quantification .

- Acceptance Criteria : Purity ≥99% (HPLC area normalization) and chloride content within 98.5–101.5% .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its physicochemical properties (e.g., solubility, stability)?

- Methodology :

- Solubility : Compare trans vs. cis isomers in polar (e.g., water) and non-polar solvents (e.g., DCM) using shake-flask methods. Trans isomers often exhibit lower solubility due to tighter crystal packing .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Trans isomers may show higher thermal stability but susceptibility to oxidative deamination .

Q. What metabolic pathways are hypothesized for this compound, and how can they be studied in vitro?

- Methodology :

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., N-demethylation products) .

- CYP Inhibition Screening : Test against CYP isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. How can contradictions in reported synthetic yields (e.g., 60–85%) be resolved?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like catalyst loading (e.g., Pd/C for hydrogenation), reaction time, and pH to identify critical factors .

- Byproduct Analysis : Use high-resolution MS to detect impurities (e.g., over-reduced cyclobutane derivatives) .

Q. What orthogonal techniques validate the absence of residual solvents or genotoxic impurities in this compound?

- Methodology :

- GC-MS : Headspace analysis for volatile solvents (e.g., THF, DCM) with limits ≤500 ppm .

- AMES Test : Bacterial reverse mutation assay to rule out genotoxicity from intermediates like nitrosamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。